6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid

Description

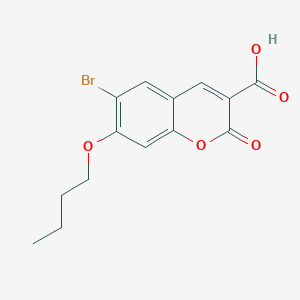

6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid is a substituted coumarin derivative characterized by a bromine atom at the 6-position and a butoxy group at the 7-position of the chromene backbone. Coumarin derivatives are widely studied for their diverse applications in pharmaceuticals, fluorescent probes, and materials science. The bromine and butoxy substituents in this compound likely influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

6-bromo-7-butoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO5/c1-2-3-4-19-12-7-11-8(6-10(12)15)5-9(13(16)17)14(18)20-11/h5-7H,2-4H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZDPGNEYASZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with butyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Esterification: Ester derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Scientific Research Applications

6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituents are summarized below:

*Calculated molecular weight based on substituents.

Key Observations :

- Halogen vs. Alkyl Groups : Bromine at position 6 increases molecular weight compared to methyl or chlorine analogs. The butoxy group (C₄H₉O) adds significant bulk compared to hydroxyl or smaller substituents.

- Electronic Effects : Bromine’s electron-withdrawing nature may reduce electron density on the chromene ring, influencing reactivity and fluorescence. The butoxy group, an electron-donating ether, could counterbalance this effect .

Physical Properties

Melting Points and Solubility:

Analysis :

- The absence of a polar hydroxyl or butoxy group in 6-methyl and 6-bromo-4-methyl analogs correlates with lower melting points (e.g., 165–166°C for 6-methyl vs. 194–196°C for 6-bromo). Larger substituents like butoxy may reduce crystallinity, though direct data is needed.

- The 6-bromo-4-methyl analog’s slight solubility in organic solvents suggests that alkyl groups enhance lipophilicity, whereas hydroxyl groups favor aqueous solubility .

Spectroscopic and Reactivity Trends

IR Spectroscopy :

Reactivity :

- Bromine at position 6 may facilitate nucleophilic aromatic substitution, whereas the butoxy group’s steric bulk could hinder reactions at adjacent positions.

- Hydroxyl groups (as in 7-hydroxy analogs) increase acidity and participation in hydrogen bonding, contrasting with the inert butoxy ether .

Biological Activity

6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS No. 116096-92-5) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The molecular formula of this compound is with a molecular weight of 341.15 g/mol. The compound features a chromene backbone, which is known for various biological activities, including anticancer and antibacterial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives, including those similar to this compound. For instance, a study on coumarin derivatives demonstrated their ability to inhibit cancer cell proliferation effectively. The following table summarizes the IC50 values for various derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 6-Bromo-7-butoxy derivative | HepG2 | 2.62 | |

| Coumarin derivative | HeLa | 0.39 | |

| Control (Doxorubicin) | HepG2 | 1.00 |

In this context, 6-Bromo-7-butoxy derivatives exhibited significant cytotoxicity against HepG2 and HeLa cancer cell lines, indicating their potential as anticancer agents.

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have also been studied extensively. A recent investigation into the antibacterial activity of various coumarins showed that certain derivatives could inhibit the growth of both gram-positive and gram-negative bacteria. The following table outlines the minimum inhibitory concentration (MIC) values for selected compounds:

| Compound | Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-Bromo-7-butoxy derivative | Staphylococcus aureus | 1 | |

| Coumarin derivative | Escherichia coli | >128 | |

| Control (Penicillin G) | Staphylococcus aureus | 0.5 |

These findings suggest that while some derivatives show promising antibacterial effects, others may not be as effective against specific bacterial strains.

Case Studies

- Study on Anticancer Activity : In a controlled study, several coumarin derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that the presence of specific substituents on the chromene structure significantly influenced their anticancer properties. Notably, compounds similar to 6-Bromo-7-butoxy exhibited comparable efficacy to established chemotherapeutic agents like doxorubicin .

- Antimicrobial Efficacy : A study focused on the antibacterial activity of various coumarin derivatives found that those with certain functional groups exhibited enhanced activity against Staphylococcus aureus. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for 6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves ring-closure reactions of substituted chalcones or functionalization of preformed chromene scaffolds. For example, derivatives of 2-oxo-2H-chromene-3-carboxylic acid are synthesized by refluxing intermediates (e.g., 6-hydroxymethyl derivatives) with acylating agents like propionic or butyric anhydrides, followed by crystallization in solvents such as CHCl₃ or CH₃CN . Optimization includes controlling reaction time (e.g., 3 hours for anhydride reactions), solvent polarity, and stoichiometry to enhance yield (60–80%) and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers monitor?

Key techniques include:

- IR spectroscopy : Monitor carbonyl stretches for lactone (~1740 cm⁻¹), ester (~1754 cm⁻¹), and carboxylic acid (~1689 cm⁻¹) groups .

- ¹H NMR : Identify aromatic protons (δ 7.50–8.94 ppm), alkoxy groups (e.g., butoxy CH₂ at δ 5.19 ppm), and bromine-induced deshielding effects .

- Elemental analysis : Verify C/H ratios to confirm molecular formula.

Q. What purification strategies are recommended for isolating this compound?

After synthesis, the crude product is purified via:

- Crystallization : Use solvent pairs like chloroform/petroleum ether or acetonitrile/water to isolate high-purity crystals .

- Filtration : Remove impurities by washing with distilled water and drying under vacuum.

- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for challenging separations.

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the structure by analyzing unit cell parameters (e.g., monoclinic system with space group P2₁/n, a = 10.489 Å, b = 11.470 Å) and hydrogen-bonding networks (e.g., O–H⋯O interactions with bond lengths ~1.8–2.0 Å). Planarity of the chromene ring (mean deviation ≤0.052 Å) and dihedral angles (e.g., 7.5° between chromene and phenyl rings) are critical for understanding packing .

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate bioactivity?

SAR studies involve:

- Synthesizing analogs : Vary substituents (e.g., bromo, butoxy) to assess their impact on bioactivity.

- Biological assays : Test derivatives against targets (e.g., antiviral or anticancer models) using in vitro cytotoxicity or enzyme inhibition assays.

- Data correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., electron-withdrawing bromine) to activity trends .

Q. What methodologies address contradictory data in crystallographic or spectroscopic analyses?

- Multi-technique validation : Cross-check SCXRD data with powder XRD or DFT-calculated bond lengths.

- Refinement protocols : Adjust parameters in SHELXL (e.g., thermal displacement factors, occupancy ratios) to resolve ambiguities in electron density maps .

- Dynamic NMR : Probe temperature-dependent conformational changes if NMR peaks suggest fluxional behavior.

Q. How do hydrogen-bonding networks influence the compound’s stability and solubility?

Intermolecular O–H⋯O bonds (e.g., between carboxylic acid and solvent molecules like dimethylformamide) stabilize crystal lattices and reduce solubility in non-polar solvents. Solubility can be modulated by introducing polar groups or co-solvents, guided by Hansen solubility parameters .

Q. What computational approaches model the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions using software like Gaussian or GROMACS.

- QSPR models : Correlate substituent descriptors (e.g., Hammett σ) with experimental logP or pKa values .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.